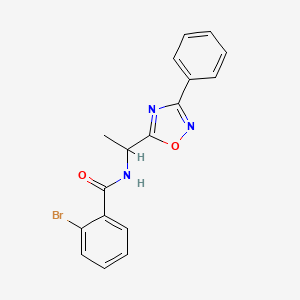![molecular formula C9H18N2O3S B7717873 2-[Cyclohexyl(methylsulfonyl)amino]acetamide CAS No. 700849-27-0](/img/structure/B7717873.png)
2-[Cyclohexyl(methylsulfonyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Cyclohexyl(methylsulfonyl)amino]acetamide, also known as CMSAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Aplicaciones Científicas De Investigación
2-[Cyclohexyl(methylsulfonyl)amino]acetamide has been studied for its potential therapeutic applications in various diseases such as Alzheimer's, Parkinson's, and Huntington's disease. It has also been investigated for its ability to inhibit the growth of cancer cells and as a potential treatment for diabetes. Additionally, 2-[Cyclohexyl(methylsulfonyl)amino]acetamide has been explored for its anti-inflammatory and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 2-[Cyclohexyl(methylsulfonyl)amino]acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine, which can improve cognitive function in diseases such as Alzheimer's. 2-[Cyclohexyl(methylsulfonyl)amino]acetamide has also been shown to inhibit the activity of glycogen synthase kinase-3β, a protein involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects
2-[Cyclohexyl(methylsulfonyl)amino]acetamide has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, 2-[Cyclohexyl(methylsulfonyl)amino]acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[Cyclohexyl(methylsulfonyl)amino]acetamide in lab experiments is its ability to cross the blood-brain barrier, allowing for the study of its effects on the brain. However, one limitation is that 2-[Cyclohexyl(methylsulfonyl)amino]acetamide has a short half-life, which may make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of 2-[Cyclohexyl(methylsulfonyl)amino]acetamide. One direction is the investigation of its potential therapeutic applications in diseases such as Alzheimer's, Parkinson's, and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-[Cyclohexyl(methylsulfonyl)amino]acetamide and its effects on the body. Another direction is the development of more stable analogs of 2-[Cyclohexyl(methylsulfonyl)amino]acetamide that can be used in long-term studies.
Métodos De Síntesis
2-[Cyclohexyl(methylsulfonyl)amino]acetamide is synthesized through the reaction of cyclohexylamine and methylsulfonyl chloride, followed by the addition of acetic anhydride. The resulting product is then purified through crystallization to obtain 2-[Cyclohexyl(methylsulfonyl)amino]acetamide as a white crystalline solid.
Propiedades
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c1-15(13,14)11(7-9(10)12)8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBVGTMWMXUNPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Cyclohexyl(methylsulfonyl)amino]ethanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

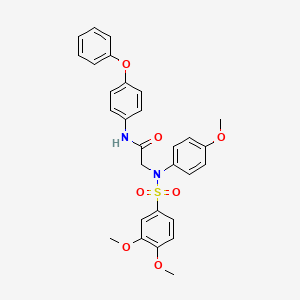
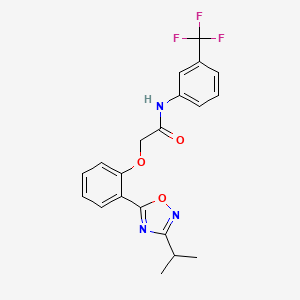
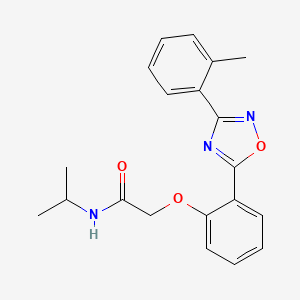

![2-methyl-6-oxo-N-(pyridin-4-ylmethyl)-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7717816.png)
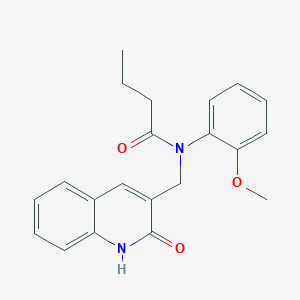
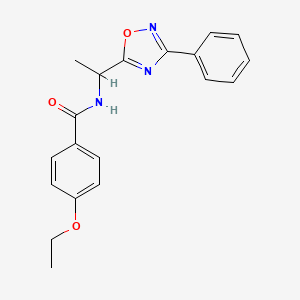
![3-(benzylsulfamoyl)-4-methoxy-N-[(2-methoxyphenyl)methyl]benzamide](/img/structure/B7717836.png)

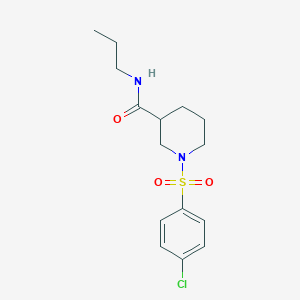
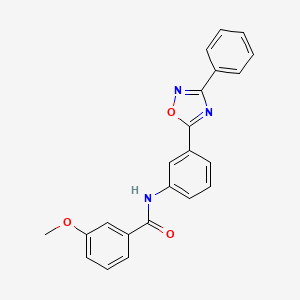

![ethyl 4-({[(4-chlorophenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7717875.png)
